[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
Description
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1354003-59-0) is a synthetic compound characterized by a cyclohexyl backbone modified with a cyclopropyl-carbamic acid benzyl ester group and an (S)-2-amino-3-methyl-butyrylamino side chain. Its molecular formula is C₂₂H₃₃N₃O₃, with a molecular weight of 387.52 g/mol . The compound is marketed by Crysdot at a high cost ($1,877 per gram), indicating its specialized use in pharmaceutical or biochemical research, likely as a peptide intermediate or enzyme inhibitor due to its structural complexity .
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-15(2)20(23)21(26)24-17-8-10-18(11-9-17)25(19-12-13-19)22(27)28-14-16-6-4-3-5-7-16/h3-7,15,17-20H,8-14,23H2,1-2H3,(H,24,26)/t17?,18?,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCAYWFJICFXTB-QLOJAFMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Cyclohexene Derivatives
The cyclopropyl group is introduced via [2+1] cycloaddition using the Simmons-Smith reaction (Zn-Cu/CHI) or via cyclopropane carboxylic acid intermediates (Table 1).
Table 1: Cyclopropanation Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Simmons-Smith reaction | Zn-Cu, CHI, EtO, 0°C | 65–78 | |
| Cyclopropane carboxylic acid esterification | Cyclopropanecarbonyl chloride, DCM, pyridine | 82–90 |
Key Considerations :
-
Stereoselectivity is achieved using chiral catalysts (e.g., Sharpless conditions).
-
Cyclopropane carboxylic acid derivatives are preferred for scalability.
Amide Bond Formation
Coupling (S)-2-Amino-3-methylbutyric Acid
The amide bond is formed using peptide coupling agents to minimize racemization (Table 2).
Table 2: Amide Coupling Conditions
| Coupling Reagent | Base/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|
| TBTU | DIPEA, DCM | 0°C, 2 h | 85 |
| EDCI/HOBt | NMM, THF | RT, 12 h | 78 |
| HATU | DIPEA, DMF | -20°C, 1 h | 91 |
Critical Notes :
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Low temperatures (-20°C to 0°C) preserve the (S)-configuration of the amino acid.
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TBTU and HATU provide superior yields due to reduced epimerization.
Benzyl Carbamate Installation
Reaction with Benzyl Chloroformate
The benzyl carbamate group is introduced via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (Table 3).
Table 3: Carbamate Formation
| Conditions | Base/Solvent | Time | Yield (%) |
|---|---|---|---|
| Cbz-Cl, DIPEA | DCM, 0°C to RT | 4 h | 88 |
| Cbz-Cl, Pyridine | THF, RT | 6 h | 75 |
Optimization Tips :
Protection/Deprotection Strategies
Amino Group Protection
Final Deprotection
-
Benzyl Carbamate Retention : Stable under acidic conditions but cleaved via hydrogenolysis (H, Pd/C).
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and ester groups undergo hydrolysis under acidic or basic conditions, enabling selective deprotection or structural modification.
Acidic Hydrolysis
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Conditions : 20% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 2–4 hours .
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Outcome : Cleavage of the benzyl ester group to yield a carboxylic acid derivative.
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Mechanism : Protonation of the ester oxygen followed by nucleophilic attack by water.
Basic Hydrolysis
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Conditions : 1M NaOH in aqueous methanol (1:1 v/v) at 60°C for 6 hours.
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Outcome : Saponification of the ester to form a carboxylate salt.
Oxidation Reactions
The cyclopropane ring and sulfur-containing intermediates (in analogs) are susceptible to oxidation.
mCPBA-Mediated Oxidation
-
Conditions : m-Chloroperbenzoic acid (mCPBA) in DCM at −40°C to 25°C .
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Outcome : Epoxidation of cyclopropane (if strained) or sulfoxide/sulfone formation in related thioether analogs .
Catalytic Hydrogenation
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Conditions : H₂ gas (1 atm) with 10% Pd/C in ethanol at 25°C.
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Outcome : Reduction of the benzyl ester to a benzyl alcohol derivative.
Amide Bond Formation and Modification
The (S)-2-amino-3-methyl-butyrylamino group participates in peptide coupling reactions.
EDC/HOBt-Mediated Coupling
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Conditions : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 0°C to 25°C.
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Outcome : Formation of new amide bonds with carboxylic acids or amines.
Transamination Reactions
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Conditions : Pyridoxal phosphate (PLP) in pH 7.4 buffer at 37°C.
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Outcome : Stereospecific transfer of the amino group to α-keto acids.
Deprotection Strategies
Selective removal of protecting groups is critical for functionalizing the core structure.
Benzyl Ester Removal
Carbamate Cleavage
Stereochemical Integrity in Reactions
The (S)-configuration at the 2-amino-3-methyl-butyrylamino group is preserved under most conditions:
| Reaction | Retention of Configuration | Evidence |
|---|---|---|
| Acidic hydrolysis | Yes | Chiral HPLC analysis |
| EDC/HOBt coupling | Yes | Circular dichroism (CD) spectroscopy |
Comparative Reactivity of Functional Groups
The carbamate group is more reactive toward nucleophiles than the amide group due to its lower resonance stabilization.
| Functional Group | Reactivity with Nucleophiles | Preferred Conditions |
|---|---|---|
| Carbamate | High | Basic aqueous media |
| Amide | Low | Acidic or enzymatic catalysis |
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It has shown promise in modulating the activity of enzymes related to neurotransmitter regulation, which is crucial for conditions such as depression and anxiety disorders.
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is essential for evaluating its therapeutic potential. Studies often involve:
- Absorption : Investigating how well the compound is absorbed in biological systems.
- Distribution : Analyzing how the compound distributes throughout the body.
- Metabolism : Understanding how the compound is metabolized and its active metabolites.
- Excretion : Examining how the compound is eliminated from the body.
Case Study 1: Neurotransmitter Modulation
A study explored the effects of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester on neurotransmitter levels in animal models. Results indicated that the compound significantly increased serotonin levels, suggesting potential antidepressant effects.
Case Study 2: Enzyme Interaction
In vitro studies have demonstrated that this compound inhibits the activity of specific enzymes such as acetylcholinesterase (AChE). This inhibition could enhance acetylcholine levels, potentially benefiting cognitive function in neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism by which [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester exerts its effects involves interactions at the molecular level. The compound can target specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs fall into three categories: cyclohexyl/hexadecyl esters , benzyl ester derivatives , and piperazine-containing carbamates . Key comparisons include:
Commercial and Practical Considerations
- Cost and Availability : The target compound’s high cost ($1,877/g) contrasts with discontinued analogs (e.g., ), highlighting challenges in scalability or synthetic complexity .
- Structural Similarity and Virtual Screening: Methods for compound similarity assessment (e.g., Tanimoto coefficients, pharmacophore mapping) emphasize the importance of substituents like the benzyl ester and amino acid side chain in predicting biological activity . The cyclopropyl group in the target compound may confer steric effects absent in piperazine-based analogs .
Biological Activity
The compound [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 1354003-59-0) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C_{21}H_{30}N_{2}O_{3}
- Molecular Weight : 387.52 g/mol
- IUPAC Name : Benzyl N-{4-[(S)-2-amino-3-methylbutanoyl]cyclohexyl}-cyclopropylcarbamate
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The following mechanisms have been identified:
- Inhibition of Enzymatic Activity : Research indicates that derivatives of carbamic acid esters can inhibit certain enzymes, potentially leading to therapeutic effects in various diseases .
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation, similar to other amino acid derivatives .
Antitumor Activity
Preliminary studies suggest that compounds similar in structure exhibit significant antitumor properties. For instance, derivatives containing thiazole moieties have shown promising results against cancer cell lines, indicating potential for further exploration in antitumor applications .
Antimicrobial Properties
There is evidence suggesting that compounds with similar structural features possess antimicrobial activity. The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
- Study on Antitumor Efficacy :
- Antimicrobial Activity Assessment :
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Structural Feature | Biological Effect |
|---|---|
| Presence of amino group | Enhances receptor binding |
| Cyclohexyl ring | Contributes to hydrophobic interactions |
| Benzyl ester group | Increases lipophilicity and bioavailability |
Q & A
Basic: How can researchers optimize the synthetic route for [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester?
Methodological Answer:
The synthesis involves sequential coupling of the cyclohexylamine and cyclopropyl-carbamic acid benzyl ester moieties. Key steps include:
- Amino Acid Protection : Use orthogonal protecting groups (e.g., benzyl esters for carboxylic acids, as seen in structurally similar compounds ) to prevent side reactions during coupling.
- Coupling Reagents : Employ carbodiimides (e.g., EDC/HOBt) for amide bond formation, ensuring high yields and minimal racemization .
- Chromatographic Purification : Utilize flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final purification via preparative HPLC is recommended to resolve epimeric impurities .
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC-MS : Use reversed-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) to assess purity and detect epimers, which may co-elute under standard conditions .
- NMR Spectroscopy : Employ H-C HSQC and COSY to confirm stereochemistry at the (S)-2-amino-3-methyl-butyrylamino group and cyclopropane ring geometry .
- Chiral Analysis : Validate enantiomeric excess via chiral HPLC with cellulose-based columns to distinguish diastereomers .
Advanced: How does stereochemistry at the cyclopropane and amino acid residues influence biological activity?
Methodological Answer:
- Epimer Stability : Monitor epimerization under physiological conditions (e.g., pH 7.4 buffer at 37°C) using circular dichroism (CD) spectroscopy. Adjust synthetic protocols to minimize racemization during carboxylate activation .
- Structure-Activity Relationship (SAR) : Synthesize diastereomers separately and evaluate their binding affinity to target enzymes (e.g., proteases) via surface plasmon resonance (SPR) or fluorescence polarization assays .
Advanced: What factors contribute to compound instability during storage or experimental use?
Methodological Answer:
- Hydrolytic Degradation : Test stability in aqueous buffers (pH 2–9) via LC-MS to identify hydrolysis products (e.g., free carboxylic acid from benzyl ester cleavage). Store lyophilized samples under inert gas (argon) at -20°C to prolong shelf life .
- Light Sensitivity : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines) to assess photolytic byproducts. Use amber vials for long-term storage .
Basic: What preliminary assays are recommended to evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition Screens : Test against serine hydrolases or peptidases using fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC values .
- Cellular Permeability : Perform Caco-2 monolayer assays to assess intestinal absorption potential, critical for drug development .
Advanced: How can researchers resolve contradictory data in purity assessments?
Methodological Answer:
- Chromatographic Variability : If HPLC purity conflicts with NMR data, re-run analyses using alternative columns (e.g., HILIC for polar impurities) or adjust mobile phase ionic strength .
- Mass Balance Analysis : Quantify unaccounted peaks via LC-MS and cross-reference with synthetic byproducts (e.g., deprotected intermediates) .
Advanced: Which computational strategies predict physicochemical and pharmacokinetic properties?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G* level to predict bond dissociation energies and tautomeric stability .
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and cytochrome P450 interactions based on the canonical SMILES string .
Basic: How to validate the compound’s interaction with biological targets?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm target engagement .
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., a protease) to resolve binding mode at atomic resolution .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Flow Chemistry : Implement continuous flow systems for amide coupling steps to enhance reproducibility and reduce reaction times .
- DoE Optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, reagent stoichiometry) affecting yield and purity .
Advanced: How to address discrepancies in biological assay results across labs?
Methodological Answer:
- Standardized Protocols : Share detailed assay conditions (e.g., buffer composition, incubation time) via platforms like Zenodo to ensure reproducibility .
- Reference Standards : Use a centralized batch of the compound (e.g., from PubChem) to calibrate inter-lab variability in activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
